2-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol
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Overview
Description
2-({1-METHYL-4-[(3-METHYLPHENYL)AMINO]PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-METHYL-4-[(3-METHYLPHENYL)AMINO]PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL typically involves multi-step organic reactions. One common approach includes the condensation of 3-methylphenylamine with a pyrazolo[3,4-d]pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({1-METHYL-4-[(3-METHYLPHENYL)AMINO]PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
2-({1-METHYL-4-[(3-METHYLPHENYL)AMINO]PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the regulation of cell cycles.
Medicine: Explored for its anticancer properties, especially in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-({1-METHYL-4-[(3-METHYLPHENYL)AMINO]PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to the inhibition of cancer cell proliferation. The compound’s structure allows it to fit into the active site of CDKs, forming stable complexes that prevent the enzymes from functioning properly .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDKs and have been studied for their anticancer properties.
Uniqueness
2-({1-METHYL-4-[(3-METHYLPHENYL)AMINO]PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C15H18N6O |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[[1-methyl-4-(3-methylanilino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C15H18N6O/c1-10-4-3-5-11(8-10)18-13-12-9-17-21(2)14(12)20-15(19-13)16-6-7-22/h3-5,8-9,22H,6-7H2,1-2H3,(H2,16,18,19,20) |
InChI Key |
SVJNRWXZAYMJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C |
Origin of Product |
United States |
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